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Compound of Interest

Compound Name:
4-(6-Aminopyridin-3-yl)benzoic

acid

Cat. No.: B1290337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and

synthetic considerations for 4-(6-aminopyridin-3-yl)benzoic acid. This biaryl compound,

featuring a benzoic acid moiety linked to an aminopyridine ring, is a valuable building block in

medicinal chemistry and materials science. Its structure lends itself to further functionalization,

making it a key intermediate in the synthesis of more complex molecules, including

pharmaceutical agents.

Molecular Structure and Identification
4-(6-Aminopyridin-3-yl)benzoic acid is characterized by a benzene ring substituted with a

carboxylic acid group at position 1 and a 6-aminopyridin-3-yl group at position 4. The linkage

between the two aromatic rings is a carbon-carbon single bond.
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Schematic of 4-(6-Aminopyridin-3-yl)benzoic Acid
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Caption: Logical structure of 4-(6-Aminopyridin-3-yl)benzoic acid.

Table 1: Compound Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1290337?utm_src=pdf-body-img
https://www.benchchem.com/product/b1290337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name
4-(6-Aminopyridin-3-
yl)benzoic acid

-

CAS Number 222986-51-8 [1]

Molecular Formula C₁₂H₁₀N₂O₂ [1]

Molecular Weight 214.22 g/mol [1]

SMILES Nc1ccc(cc1)c1ccc(C(=O)O)cc1 [1]

InChI

InChI=1S/C12H10N2O2/c13-

11-4-3-9(7-14-11)8-1-5-10(6-2-

8)12(15)16/h1-7H,13H2,

(H,15,16)

(Computed)

| InChIKey | YZYSMAPQORFEGM-UHFFFAOYSA-N | (Computed) |

Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in

various solvents and biological systems. The data presented below are computationally derived

unless otherwise specified.

Table 2: Physicochemical Data

Property Value Source

Topological Polar Surface

Area (TPSA)
76.21 Å² [1]

LogP (octanol-water partition

coeff.)
2.029 [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bonds 2 [1]
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| Storage Conditions | Sealed in dry, 2-8°C |[1] |

Synthesis and Experimental Protocols
While specific experimental data for the synthesis of 4-(6-aminopyridin-3-yl)benzoic acid is

not readily available in public literature, a common and effective method for its preparation is

the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-

carbon bond between an aryl halide and an organoboron compound.

Representative Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol describes a general procedure for the synthesis of 4-(6-aminopyridin-3-
yl)benzoic acid from (4-(methoxycarbonyl)phenyl)boronic acid and 5-bromo-2-aminopyridine,

followed by hydrolysis.

Step 1: Palladium-Catalyzed Cross-Coupling

Reactants Setup: In a reaction vessel, combine 5-bromo-2-aminopyridine (1.0 eq), (4-

(methoxycarbonyl)phenyl)boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05

eq), and a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

Solvent Addition: Add a solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1

ratio).

Reaction Execution: Purge the vessel with an inert gas (e.g., nitrogen or argon). Heat the

mixture to reflux (approximately 80-100°C) and stir for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an

organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude

methyl 4-(6-aminopyridin-3-yl)benzoate.

Step 2: Ester Hydrolysis
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Reaction Setup: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF)

and methanol.

Hydrolysis: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or

sodium hydroxide (NaOH), and stir the mixture at room temperature for 2-4 hours.

Acidification & Isolation: Upon completion, neutralize the reaction mixture with an acid (e.g.,

1N HCl) to a pH of approximately 6-7. The product, 4-(6-aminopyridin-3-yl)benzoic acid,

will precipitate.

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to

obtain the final product. Further purification can be achieved by recrystallization if necessary.

Step 1: Suzuki Coupling
Step 2: Hydrolysis

5-Bromo-2-aminopyridine
+ (4-(Methoxycarbonyl)phenyl)boronic acid

Pd(PPh₃)₄ Catalyst
Na₂CO₃ Base

Dioxane/Water Solvent

Heat (80-100°C)
Inert Atmosphere

Methyl 4-(6-aminopyridin-3-yl)benzoate
LiOH or NaOH

THF/Methanol/Water
Room Temperature
Acidification (HCl)

4-(6-Aminopyridin-3-yl)benzoic acid
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Caption: General workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways
While there is limited publicly available information on the specific biological activity of 4-(6-
aminopyridin-3-yl)benzoic acid itself, its structural motifs are present in numerous biologically

active compounds. Research into its derivatives provides insight into its potential applications.

A recent study on 3-(6-aminopyridin-3-yl)benzamide derivatives—close structural analogs—

demonstrated significant antitumor activities.[2] One lead compound from this study, 6b, was

found to be a selective inhibitor of the PI3Kα isoform.[2] This inhibition subsequently blocks the

PI3K/Akt signaling pathway, which is a critical pathway for cell proliferation and survival that is

often dysregulated in cancer.[2] The compound was shown to induce G1 cell cycle arrest and

apoptosis in HCT116 cancer cells.[2]
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This suggests that the 4-(6-aminopyridin-3-yl)benzoic acid core is a promising scaffold for

developing novel kinase inhibitors, particularly targeting the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway Inhibition

Receptor Tyrosine
Kinase (RTK)

PI3K

PIP3

 phosphorylates

PIP2

PDK1

Akt

Downstream Targets
(e.g., mTOR, GSK3β)

Cell Proliferation
& Survival

Derivative Compound 6b
(Analog)

 inhibits

Click to download full resolution via product page

Caption: PI3K/Akt pathway, a target for the compound's derivatives.
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Conclusion
4-(6-Aminopyridin-3-yl)benzoic acid is a well-defined chemical entity with significant potential

as an intermediate in drug discovery and development. While comprehensive experimental

data on the parent compound is sparse, its structural framework is a key component of

advanced molecules, including kinase inhibitors. The established synthetic routes, such as the

Suzuki-Miyaura coupling, provide reliable methods for its preparation, enabling further

exploration of its derivatives as potential therapeutic agents. Future research should focus on

characterizing the specific biological activities and physical properties of this core structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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